4-Benzyl-1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-2-one is a synthetic compound designed as part of a research effort to develop new drugs for the treatment of major depressive disorder. It belongs to a class of compounds known as glutamate N-methyl-D-aspartate 2B receptor (GluN2B) negative allosteric modulators (NAMs).
4-Benzyl-1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-2-one acts as a GluN2B NAM. It binds to an allosteric site on the GluN2B subunit of the NMDA receptor, a key excitatory neurotransmitter receptor in the brain. By binding to this site, it modulates the activity of the receptor, reducing its signaling.
4-Benzyl-1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-2-one was specifically investigated for its potential as a treatment for treatment-resistant depression (TRD). Preclinical studies demonstrated its ability to reduce immobility in the mouse forced swim test, a common behavioral assay used to assess antidepressant-like activity in rodents.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0